molecular formula C14H16BrNO4 B8491050 Acetic acid,2-[(7-bromo-2,3-dihydro-3-oxo-1h-isoindol-5-yl)oxy]-,1,1-dimethylethyl ester CAS No. 808127-78-8

Acetic acid,2-[(7-bromo-2,3-dihydro-3-oxo-1h-isoindol-5-yl)oxy]-,1,1-dimethylethyl ester

Cat. No. B8491050
M. Wt: 342.18 g/mol
InChI Key: AWNDLJLNUFDHBE-UHFFFAOYSA-N
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Patent
US07129260B2

Procedure details

A mixture of Example 104B (103 mg, 0.45 mmol), Cs2CO3 (164 mg, 0.5 mmol) and t-butyl bromoacetate (0.075 mL, 0.5 mmol) in DMF (2.2 mL) was stirred overnight at room temperature, diluted with water, and filtered. The filter cake was dried to give 154 mg (45%) of the desired product. MS (ESI(+)) m/e 342,344 (M+H)+.
Quantity
103 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
0.075 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:12].C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22]>CN(C=O)C.O>[Br:1][C:2]1[CH:10]=[C:9]([O:11][CH2:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH:8]=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
103 mg
Type
reactant
Smiles
BrC1=C2CNC(C2=CC(=C1)O)=O
Name
Cs2CO3
Quantity
164 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.075 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
2.2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C2C(NCC12)=O)OCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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